cis-Chlorogenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

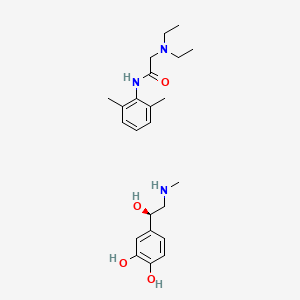

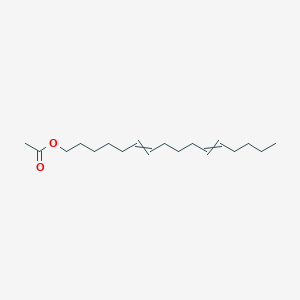

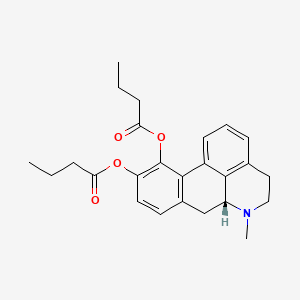

cis-Chlorogenic acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1 . This compound is a phenolic compound widely distributed in various plant-derived products and is known for its potent antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .

Chemical Reactions Analysis

Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .

Scientific Research Applications

cis-Chlorogenic acid has a wide range of scientific research applications due to its diverse biological activities. It is used in chemistry for its antioxidant properties, in biology for its role in plant stress responses, and in medicine for its antiviral, antibacterial, antifungal, and anticarcinogenic effects . Additionally, it is being studied for its potential in treating oxidative stress-related human pathologies such as cancer, diabetes, cardiovascular, and inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-Chlorogenic acid involves its ability to form a resonance-stabilized phenoxy radical, which accounts for its antioxidant potential . It targets various molecular pathways, including those involved in the response to oxidative stress, metabolic processes, and cell communication . The compound also interacts with enzymes like glucose-6-phosphatase, influencing glucose metabolism .

Comparison with Similar Compounds

cis-Chlorogenic acid is part of the chlorogenic acids family, which includes other compounds like 1,3-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid . These compounds share similar antioxidant properties but differ in their specific biological activities and stability. For example, 1,3-dicaffeoylquinic acid is known for its role in lignin biosynthesis, while 3,5-dicaffeoylquinic acid has been studied for its antiviral properties .

Properties

CAS No. |

15016-60-1 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |

InChI Key |

CWVRJTMFETXNAD-XYXZIBEBSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Key on ui other cas no. |

327-97-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,15R)-8-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,12-tetraen-15-ol;pyridin-4-amine;hydrobromide;hydrochloride](/img/new.no-structure.jpg)

![copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate](/img/structure/B1221956.png)